molecular formula C8H6ClNOS B8698951 3-Chloro-6-methoxy-1,2-benzothiazole

3-Chloro-6-methoxy-1,2-benzothiazole

Cat. No.: B8698951
M. Wt: 199.66 g/mol
InChI Key: KRKWNQCJSABKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxy-1,2-benzothiazole (C₈H₆ClNOS, molecular weight 199.66 g/mol) is a heterocyclic aromatic compound featuring a benzene ring fused to a thiazole moiety (one sulfur and one nitrogen atom).

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

3-chloro-6-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3

InChI Key

KRKWNQCJSABKNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NS2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves chlorinating 6-methoxy-1,2-benzisothiazol-3-one using thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a polar solvent. The reaction proceeds via nucleophilic substitution at the 3-position, replacing the ketone oxygen with chlorine.

Example Protocol

  • Reactants : 6-Methoxy-1,2-benzisothiazol-3-one (90.6 g, 0.5 mol), thionyl chloride (89.2 g, 0.75 mol)

  • Solvent : Chlorobenzene (150 g) and DMF (109.6 g, 1.5 mol)

  • Conditions : Dropwise addition at 80–90°C, reflux for 5 hours.

  • Yield : 80–90%.

Key Advantages

  • High purity (≥98%).

  • Scalable for industrial production.

Use of Bis(trichloromethyl) Carbonate as a Chlorinating Agent

Protocol and Optimization

Bis(trichloromethyl) carbonate (BTC), a safer phosgene substitute, enables efficient chlorination under milder conditions. This method avoids highly toxic phosgene gas.

Example Protocol

  • Reactants : 6-Methoxy-1,2-benzisothiazol-3-one (151 g), BTC (1.1 eq.)

  • Catalyst : Tetramethylguanidine (10 mol%)

  • Solvent : Chlorobenzene (300 mL)

  • Conditions : 80–85°C for 3.5 hours, followed by nitrogen purging and vacuum distillation.

  • Yield : 86.7% with 98% purity.

Key Advantages

  • Improved safety profile compared to phosgene.

  • Reduced byproduct formation.

Multi-Step Synthesis via Intermediate Hydrazone Formation

Functionalization of Benzothiazole Intermediates

Patents describe multi-step routes starting from 3-chloro-1,2-benzothiazole 1,1-dioxide. For example, hydrazone intermediates are formed by reacting with substituted phenols, followed by cyclization.

Example Protocol

  • Step A : Synthesize 3-chloro-1,2-benzothiazole 1,1-dioxide via oxidation of 3-chloro-1,2-benzothiazole.

  • Step B : React with 4-[(E)-(2-hydroxyethylhydrazono)methyl]-2-methoxy-phenol in THF/water.

  • Step C : Crystallize the product and purify via vacuum distillation.

  • Yield : 42–83% depending on substituents.

Key Advantages

  • Enables structural diversification for drug discovery.

  • Compatible with complex functional groups.

Comparative Analysis of Synthetic Methods

Method Reagents Yield Purity Scalability
Thionyl ChlorideSOCl₂, DMF80–90%≥98%Industrial
BTC ChlorinationBTC, Tetramethylguanidine86.7%98%Pilot-scale
Multi-Step HydrazoneHydrazines, THF42–83%90–95%Lab-scale

Critical Observations

  • Thionyl chloride offers the highest yield and scalability but requires careful handling of corrosive reagents.

  • BTC balances safety and efficiency, making it preferable for small-scale applications.

  • Multi-step routes are less efficient but critical for synthesizing derivatives with tailored properties.

Industrial and Environmental Considerations

Waste Management

  • Methods using chlorobenzene necessitate solvent recovery systems to minimize environmental impact.

  • Tetramethylguanidine catalysts require neutralization before disposal.

Regulatory Compliance

  • Phosgene-based methods are largely obsolete due to toxicity concerns.

  • BTC and thionyl chloride protocols align with modern safety standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazole ring to benzisothiazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium thiophenoxide (NaSPh) in ethanol are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 3-alkoxy-6-methoxy-1,2-benzisothiazole or 3-thio-6-methoxy-1,2-benzisothiazole.

    Oxidation: Products include 3-chloro-6-methoxy-1,2-benzisothiazole sulfoxide or sulfone.

    Reduction: Products include 3-chloro-6-methoxy-1,2-benzisothiazoline.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Chloro-6-methoxy-1,2-benzothiazole is recognized for its potential in the development of new pharmaceutical agents. It exhibits various biological activities, including:

  • Anticancer Properties : Research indicates that benzothiazole derivatives, including this compound, show significant activity against various cancer cell lines. For instance, modifications to the benzothiazole structure have led to compounds with enhanced anticancer efficacy against non-small cell lung cancer and breast cancer cell lines .
  • Anti-inflammatory Effects : Studies have demonstrated that certain benzothiazole derivatives possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
  • Antimicrobial Activity : This compound has been tested against a range of pathogens, showing effectiveness against both bacterial and fungal strains. For example, derivatives of benzothiazole have been synthesized and evaluated for their activity against Candida albicans and Aspergillus niger .

Material Science

Organic Semiconductors
this compound is utilized in the production of organic semiconductors. These materials are essential for developing electronic devices such as solar cells and light-emitting diodes (LEDs). The unique chemical properties of this compound allow it to serve as a building block for synthesizing novel materials with desirable electronic characteristics .

Agrochemicals

Pesticide Development
This compound plays a significant role in the agrochemical industry, particularly in the synthesis of fungicides and herbicides. Key applications include:

  • Fungicides : this compound is involved in producing effective fungicides like flusilazole, which combats various plant diseases caused by fungi .
  • Herbicides : It is also used to synthesize herbicides such as chlorimuron-ethyl, which helps control weed growth in crops like soybeans .

Data Tables

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsEffective against lung and breast cancer cell lines
Anti-inflammatory compoundsInhibits cyclooxygenase enzymes
Antimicrobial agentsActive against Candida albicans and Aspergillus niger
Material ScienceOrganic semiconductorsUsed in solar cells and LEDs
AgrochemicalsFungicide synthesisProduces flusilazole for fungal disease control
Herbicide synthesisProduces chlorimuron-ethyl for weed control

Case Studies

  • Anticancer Activity Study : A study conducted by Kamal et al. (2019) explored the anticancer properties of modified benzothiazole derivatives. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Evaluation : Research by Sadhasivam et al. (2015) evaluated several benzothiazole derivatives for their anti-inflammatory effects using COX inhibition assays. The findings highlighted compounds that exhibited selective COX-2 inhibition comparable to standard anti-inflammatory drugs like ibuprofen .
  • Agrochemical Efficacy : In a study assessing the efficacy of this compound derivatives as fungicides, it was found that certain formulations significantly reduced fungal growth in agricultural settings, demonstrating their potential as effective crop protection agents .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity towards these targets. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

3-Methoxy-1,2-benzothiazole (CAS 40991-38-6)

  • Structure : Lacks the chlorine substituent at position 3.
  • Physicochemical Properties :
    • Molecular weight: 165.21 g/mol
    • Density: 1.268 g/cm³
    • Boiling point: 187.5°C at 760 mmHg
    • LogP: 2.304 (indicating moderate lipophilicity) .
  • Key Differences : The absence of chlorine reduces molecular weight and may increase volatility compared to the chloro-substituted analog. The electron-donating methoxy group at position 6 likely enhances aromatic stability but reduces electrophilic reactivity at the thiazole ring.

Probenazole (3-Allyloxy-1,2-benzothiazole 1,1-dioxide)

  • Structure : Features a 1,1-dioxide (sulfone) group and allyloxy substituent.
  • Applications : Used as an agrochemical fungicide and plant immune activator .
  • Key Differences: The sulfone group increases polarity and oxidative stability compared to the non-sulfonated 3-Chloro-6-methoxy derivative. The allyloxy chain may enhance bioactivity by enabling covalent interactions with biological targets.

Comparison with Heterocyclic Variants

3-Chloro-1,2-benzisothiazole (CAS 7716-66-7)

  • Structure : Replaces the thiazole sulfur with a sulfur adjacent to nitrogen (isothiazole).
  • Properties :
    • Molecular formula: C₇H₄ClNS
    • Molecular weight: 169.63 g/mol
    • Applications: Intermediate in antipsychotics like Ziprasidone and Lurasidone .
  • This structural variation may enhance binding to neurological targets compared to benzothiazoles.

3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole

  • Structure : Benzoxazole (oxygen instead of sulfur) with a chloro(phenyl)methyl substituent.
  • Crystal Data : Planar isoxazole ring with steric distortions due to bulky substituents. Dihedral angle between benzoxazole and phenyl ring: 70.33° .
  • Key Differences : Oxygen’s higher electronegativity reduces aromaticity compared to sulfur-containing analogs. The bulky substituent may hinder crystallinity but improve pharmacological selectivity.

Complex Derivatives: Dihydro-1,2-benzothiazole 1,1-dioxides

  • Example: (Z)-3-Chloromethylidene-5,6-dimethoxy-2-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide. Molecular formula: C₁₁H₁₂ClNO₄S Crystal system: Triclinic, space group P1, with a = 7.578 Å, b = 7.904 Å, c = 10.002 Å . Key Features: The dihydro ring and 1,1-dioxide group reduce aromaticity but increase rigidity. The Z-configuration around the C=C bond and methoxy substituents enhance stacking interactions (3.402–3.702 Å spacing) .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
3-Chloro-6-methoxy-1,2-benzothiazole C₈H₆ClNOS 199.66 Not reported Potential pharmaceutical intermediate
3-Methoxy-1,2-benzothiazole C₈H₇NOS 165.21 187.5 Research reagent
Probenazole C₁₀H₉NO₃S₂ 255.31 Not reported Agrochemical fungicide
3-Chloro-1,2-benzisothiazole C₇H₄ClNS 169.63 Not reported Antipsychotic intermediate

Q & A

Q. What are the established synthetic routes for preparing 3-Chloro-6-methoxy-1,2-benzothiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary synthetic approaches are documented:
  • Hypochlorite-mediated synthesis : Reacting 2-(5,6-dimethoxy-2-methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-3-yl)-1-phenylethanone with NaOCl in pyridine at room temperature yields the target compound with 87% efficiency after recrystallization. This method emphasizes rapid quenching with ice to stabilize intermediates .
  • Triazine-sulfonamide coupling : Using 3-chloro-6-methoxy-1,2,4-triazin-5-amine and 2,3-dichlorobenzenesulphonyl chloride in dry dimethoxyethane with NaH as a base achieves the product after column chromatography. Critical parameters include anhydrous conditions and controlled stoichiometry to avoid side reactions .
  • Key factors : Solvent polarity (pyridine vs. dimethoxyethane), temperature control (room temperature vs. reflux), and purification methods (recrystallization vs. chromatography) directly impact yield and purity.

Q. How is X-ray crystallography employed to determine the molecular structure and conformation of this compound derivatives?

  • Methodological Answer :
  • Data collection : Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.6937 Å) are used, with absorption corrections applied via SADABS .
  • Refinement : SHELXTL software refines structures using full-matrix least-squares on F2F^2, achieving R[F2>2σ(F2)]=0.065R[F^2 > 2σ(F^2)] = 0.065 and wR(F2)=0.177wR(F^2) = 0.177. Hydrogen atoms are placed geometrically and refined with riding models .
  • Structural insights : Planarity deviations in the benzothiazole ring (max. S-atom deviation: 0.235 Å) and intermolecular stacking distances (3.402–3.702 Å) are quantified to validate molecular geometry .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in bond angle deviations observed in crystallographic studies of this compound derivatives?

  • Methodological Answer :
  • Non-bonded interaction analysis : Deviations in exocyclic angles (e.g., C9–C3–C3a = 132.1°) arise from intramolecular Cl⋯H4 interactions (3.117 Å). These are identified via difference Fourier maps and validated through Hirshfeld surface analysis .
  • Dynamic vs. static disorder : High-resolution data (θ > 24.5°) and twinned refinement protocols in SHELXL distinguish between thermal motion and genuine structural anomalies .

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity mechanisms of this compound analogs?

  • Methodological Answer :
  • Substituent modulation : Modifying the methoxy or chloro groups alters electronic properties, impacting receptor binding. For example, Probenazole (a related benzothiazole) induces plant defense genes like NBS-LRR via sulfonamide-linked bioactivity .
  • Proteomic profiling : Comparative analysis of treated vs. untreated systems (e.g., rice seedlings exposed to bacterial blight) identifies upregulated defense proteins (e.g., pathogenesis-related PR-1) using 2D gel electrophoresis .

Q. What methodological considerations are critical when designing experiments to assess the reactivity of this compound under varying electrophilic conditions?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at the C3 position, while non-polar solvents favor ring-opening reactions .
  • Kinetic monitoring : Real-time 1H^1H-NMR tracks intermediates (e.g., chloronium ion formation) during reactions with halogens or alkylating agents.
  • Purification challenges : Silica gel chromatography with ethyl acetate/methanol gradients effectively separates polar byproducts .

Q. How can computational modeling complement experimental data in predicting the regioselectivity of substitution reactions in this compound?

  • Methodological Answer :
  • DFT calculations : Electron density maps (e.g., MEP surfaces) predict nucleophilic attack sites. For example, the C3 position exhibits higher electrophilicity (δ=0.25\delta^- = -0.25) compared to C6 (δ=0.18\delta^- = -0.18) .
  • Molecular docking : Docking studies with CCR4 receptors (using AutoDock Vina) reveal that chloro-methoxy substituents enhance binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) via hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.